molecular formula C9H11ClO2S2 B13716623 S-(4-(Chloromethyl)benzyl) methanesulfonothioate

S-(4-(Chloromethyl)benzyl) methanesulfonothioate

Cat. No.: B13716623
M. Wt: 250.8 g/mol
InChI Key: MVVBKOIDPZGIJU-UHFFFAOYSA-N
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Description

These compounds are typically synthesized for applications in polymer chemistry, medicinal chemistry, and heterocyclic synthesis. The chloromethyl group (–CH2Cl) is a reactive moiety often used as a precursor for further functionalization, while the methanesulfonothioate group (–S-SO2Me) contributes to unique electronic and steric properties .

Properties

Molecular Formula

C9H11ClO2S2

Molecular Weight

250.8 g/mol

IUPAC Name

1-(chloromethyl)-4-(methylsulfonylsulfanylmethyl)benzene

InChI

InChI=1S/C9H11ClO2S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3

InChI Key

MVVBKOIDPZGIJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)benzyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thiols: React with 4-(Chloromethyl)benzyl Methanethiosulfonate to form mixed disulfides.

    Bases: Such as sodium hydroxide or potassium carbonate, are used to facilitate substitution reactions.

Major Products Formed

The primary product formed from the reaction of 4-(Chloromethyl)benzyl Methanethiosulfonate with thiols is a mixed disulfide .

Scientific Research Applications

4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in studies involving thiol-reactive compounds and protein modification.

    Medicine: Investigated for its potential therapeutic applications due to its reactivity with thiols.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiol groups. The compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction can modify the structure and function of proteins and other thiol-containing molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations:
  • Reactivity: The chloromethyl group in 4a-tris(4-(chloromethyl)benzyl) benzene-1,3,5-tricarboxylate enables nucleophilic substitution reactions, making it a versatile intermediate for polymer synthesis . In contrast, the trifluoromethyl group in S-(4-(trifluoromethyl)benzyl) methanesulfonothioate enhances metabolic stability and lipophilicity, which is advantageous in drug design .
  • Synthetic Complexity: The benzene tricarboxylate derivative requires multi-step synthesis with EDCI.HCl activation and column chromatography purification, yielding 38% . The sulfonothioate compound in employs Grignard reagent-mediated alkylation but lacks reported yield data .

Functional Group Impact on Properties

  • Chloromethyl (–CH2Cl) :
    • High reactivity toward nucleophiles (e.g., thiols, amines).
    • Used in crosslinking agents for polymers (e.g., ’s tricarboxylate derivative) .
  • Sulfonothioate (–S-SO2Me): Enhances electrophilicity and stabilizes transition states in enzyme inhibition (e.g., DAO inhibitors in ) .
  • Trifluoromethyl (–CF3) :
    • Introduces steric bulk and electron-withdrawing effects, improving drug bioavailability .

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